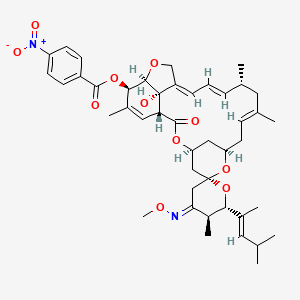

5-O-(4-Nitrobenzoyl)moxidectin

Description

Properties

IUPAC Name |

[(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-21-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N2O11/c1-25(2)18-28(5)38-30(7)37(45-52-8)23-43(57-38)22-35-21-34(56-43)17-12-27(4)19-26(3)10-9-11-32-24-53-40-39(29(6)20-36(42(48)54-35)44(32,40)49)55-41(47)31-13-15-33(16-14-31)46(50)51/h9-16,18,20,25-26,30,34-36,38-40,49H,17,19,21-24H2,1-8H3/b10-9+,27-12+,28-18+,32-11+,45-37+/t26-,30-,34+,35-,36-,38+,39+,40+,43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSLHJSUKGSWRA-ACNUJRTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N\OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174756-99-1 | |

| Record name | 5-O-(4-Nitrobenzoyl)moxidectin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-(4-NITROBENZOYL)MOXIDECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZLG4311I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 O 4 Nitrobenzoyl Moxidectin

Retrosynthetic Analysis and Precursor Identification

Moxidectin (B1677422) is a semi-synthetic derivative of nemadectin (B27624), a natural product produced by the fermentation of Streptomyces cyaneogriseus subspecies noncyanogenus. researchgate.netncats.ionih.gov The retrosynthetic analysis of moxidectin reveals that the core structure is derived from nemadectin. The key structural difference is the presence of a methoxime group at the C-23 position in moxidectin. researchgate.netnih.gov Therefore, the synthesis of moxidectin from nemadectin requires the selective transformation of the hydroxyl group at the C-23 position of nemadectin into a methoxime. This transformation is not straightforward due to the presence of other reactive functional groups in the nemadectin molecule, necessitating a protection strategy.

Regioselective Protection Strategies for the 5-Hydroxyl Group

To achieve the selective oxidation of the C-23 hydroxyl group, the more reactive C-5 hydroxyl group must first be protected. google.comusda.gov This regioselective protection is a critical step in the synthesis of moxidectin.

Utilization of 4-Nitrobenzoyl Chloride in Derivatization

One effective protecting group for the C-5 hydroxyl group is the 4-nitrobenzoyl group. usda.govresearchgate.net This is introduced by reacting nemadectin with 4-nitrobenzoyl chloride. usda.govresearchgate.net The resulting compound is 5-O-(4-nitrobenzoyl)nemadectin. This protecting group is chosen for its stability under the subsequent reaction conditions and its relatively straightforward removal at a later stage.

Reaction Conditions and Catalysis for 5-O-Acylation

The acylation of the 5-hydroxyl group with 4-nitrobenzoyl chloride is typically carried out in the presence of an organic base, such as triethylamine, which acts as an acid scavenger. google.comsums.ac.ir The reaction is generally performed in an organic solvent like dichloromethane (B109758) at controlled temperatures to ensure high regioselectivity and yield. google.com

Subsequent Oxidation and Oxime Formation Steps in Moxidectin Synthesis

With the C-5 hydroxyl group protected, the C-23 hydroxyl group of the 5-O-(4-nitrobenzoyl)-nemadectin intermediate can be selectively oxidized to a ketone. usda.govsums.ac.ir Various oxidizing agents have been employed for this step, including pyridinium (B92312) dichromate (PDC) and Dess-Martin periodinane. google.comsums.ac.ir The use of stabilized o-iodoxybenzoic acid has also been reported as a safer and effective alternative. google.com

Following the oxidation, the resulting 5-O-(4-nitrobenzoyl)-23-oxo-nemadectin derivative is reacted with methoxylamine or its salt, such as methoxylamine hydrochloride, to form the corresponding 23-(methyloxime). usda.govresearchgate.net This oximation reaction introduces the key functional group that differentiates moxidectin from its precursor. researchgate.net

Deprotection Chemistry of the 4-Nitrobenzoyl Moiety

The final step in the synthesis of moxidectin is the removal of the 4-nitrobenzoyl protecting group from the C-5 hydroxyl position. This is typically achieved through alkaline hydrolysis. usda.govresearchgate.net For instance, treatment with a 4% alkali solution can effectively cleave the ester linkage, yielding moxidectin. researchgate.net

| Step | Reagents and Conditions | Intermediate/Product |

| Protection | 4-Nitrobenzoyl chloride, Triethylamine, Dichloromethane | 5-O-(4-Nitrobenzoyl)nemadectin |

| Oxidation | Pyridinium dichromate (PDC) or Dess-Martin periodinane | 5-O-(4-Nitrobenzoyl)-23-oxo-nemadectin |

| Oximation | Methoxylamine hydrochloride, Sodium acetate | 5-O-(4-Nitrobenzoyl)moxidectin |

| Deprotection | Alkaline hydrolysis (e.g., 4% alkali) | Moxidectin |

Structural Characterization and Elucidation of 5 O 4 Nitrobenzoyl Moxidectin

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 5-O-(4-Nitrobenzoyl)moxidectin. While complete assigned spectral data for this specific derivative are not widely published, the principles of NMR allow for a thorough structural confirmation based on the known structures of moxidectin (B1677422) and the 4-nitrobenzoyl moiety. researchgate.netnih.gov Certificates of Analysis for reference standards confirm that the NMR data aligns with the proposed structure. lgcstandards.com

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide primary evidence. The ¹H NMR spectrum would confirm the presence of the 4-nitrobenzoyl group through characteristic signals in the aromatic region (typically 7.5-8.5 ppm). The specific splitting pattern of these signals would indicate the para-substitution on the benzene (B151609) ring. Furthermore, the numerous signals corresponding to the complex macrocyclic structure of the moxidectin core, including its olefinic, aliphatic, and methoxime protons, would be observed. rsc.orgnih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, allowing for the tracing of bonded hydrogen atoms throughout the moxidectin skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule, such as linking the 4-nitrobenzoyl group to the C5 oxygen of the moxidectin frame.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred solution-state conformation of the molecule. semanticscholar.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Key Functional Groups This table is generated based on standard chemical shift values for the constituent functional groups.

| Functional Group | Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 4-Nitrobenzoyl | Aromatic CH | 7.5 - 8.5 | Two distinct doublets characteristic of para-substitution. |

| 4-Nitrobenzoyl | Carbonyl C | 164 - 168 | Ester carbonyl carbon. |

| Moxidectin Core | Olefinic CH | 4.5 - 6.0 | Multiple signals from the conjugated diene and other double bonds. |

| Moxidectin Core | Methoxime N-O-CH₃ | 3.8 - 4.0 | Singlet integrating to 3 protons. |

| Moxidectin Core | C-O (Ester/Ether) | 3.5 - 5.5 | Protons on carbons attached to oxygen atoms. |

| Moxidectin Core | Aliphatic CH, CH₂, CH₃ | 0.8 - 2.5 | Complex region with numerous overlapping signals. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. umb.edu For this compound, HRMS provides definitive confirmation of its elemental composition. lgcstandards.comfda.gov

The analysis yields a highly accurate mass measurement, which is then compared to the theoretical mass calculated for the proposed molecular formula, C₄₄H₅₆N₂O₁₁. lgcstandards.comfda.govpharmaffiliates.com The negligible difference between the experimental and theoretical mass (typically in the low parts-per-million range) validates the assigned formula. nih.gov Further structural information can be obtained from tandem mass spectrometry (MS/MS) experiments. In this technique, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This would be expected to show a characteristic loss of the 4-nitrobenzoyl group, providing further evidence for the identity of the compound.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₄H₅₆N₂O₁₁ | lgcstandards.comfda.govpharmaffiliates.com |

| Theoretical Molecular Weight | 788.92 g/mol | lgcstandards.comlgcstandards.comfda.gov |

| Monoisotopic Mass | 788.38841 Da | Calculated |

| Charge | 0 | fda.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR analysis identifies the types of chemical bonds present by measuring their vibration frequencies. farmaciajournal.com The spectrum of this compound would be expected to display several characteristic absorption bands confirming its key functional groups. These include strong stretching vibrations for the ester and lactone carbonyl (C=O) groups, characteristic symmetric and asymmetric stretching bands for the nitro (NO₂) group, and various C-O, C=C, and C-H bond vibrations that constitute the molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with chromophores, particularly conjugated π-electron systems. nih.gov The structure of this compound contains two primary chromophores: the conjugated diene system within the moxidectin macrocycle and the 4-nitrobenzoyl group. The latter is expected to contribute significantly to the UV spectrum. A certificate of analysis for a reference standard of this compound notes its HPLC purity analysis was conducted at a wavelength of 245 nm, indicating strong absorbance in this region of the UV spectrum. lgcstandards.com

Table 3: Key Spectroscopic Data (IR & UV-Vis)

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | Ester & Lactone C=O Stretch | ~1720 - 1750 cm⁻¹ |

| IR | Nitro N-O Stretch | ~1520 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) |

| IR | C=C Stretch | ~1600 - 1650 cm⁻¹ |

| UV-Vis | λ_max | ~245 nm |

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com

As of the latest review of the Cambridge Structural Database (CSD), a public crystal structure for this compound has not been deposited. biokeanos.com However, extensive crystallographic studies have been performed on the parent compound, moxidectin. nih.govresearchgate.net These studies reveal that moxidectin can exist in different crystalline forms, known as polymorphs or solvatomorphs, depending on the crystallization solvent. nih.govresearchgate.net For instance, solvatomorphs with ethanol, 2-propanol, and nitromethane (B149229) have been structurally characterized, showing that the conformation of the flexible 16-membered macrocyclic ring can vary depending on the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govresearchgate.net

Were an X-ray crystallographic analysis of this compound to be performed, it would definitively confirm the connectivity and absolute stereochemistry of all 10 stereocenters. fda.gov It would also reveal the solid-state conformation of the macrocycle and the orientation of the 4-nitrobenzoyl substituent relative to the core, providing critical insights into molecular packing and intermolecular forces. Such a study would also be the first step in investigating potential polymorphism for this derivative.

Table 4: Example Crystallographic Data for Moxidectin Solvatomorph (Moxi·1.5MeNO₂) This table presents data for a known moxidectin solvate to illustrate the type of information obtained from X-ray crystallography. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 10.0528 |

| b (Å) | 13.568 |

| c (Å) | 30.638 |

| α, β, γ (°) | 90, 90, 90 |

| Molecules per Unit Cell (Z) | 4 |

Conformational Analysis through Spectroscopic and Computational Approaches

The conformational flexibility of the large macrocyclic ring is a key structural feature of moxidectin and its derivatives. The introduction of the bulky and rigid 4-nitrobenzoyl group at the C5 position is expected to significantly influence the molecule's preferred three-dimensional shape. Understanding this conformation is important as it can impact the molecule's properties and interactions.

Conformational analysis of this compound can be approached using a combination of experimental and computational methods. semanticscholar.org

Spectroscopic Methods: As mentioned previously, 2D NOESY NMR experiments are particularly powerful for solution-state conformational analysis. By detecting protons that are close in space, even if they are far apart in the bonded structure, NOESY can help define the folding of the macrocycle in solution.

Analytical Method Development and Validation for 5 O 4 Nitrobenzoyl Moxidectin

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 5-O-(4-Nitrobenzoyl)moxidectin due to its high resolution and sensitivity for non-volatile and thermally labile compounds.

The selection of an appropriate stationary phase is critical for achieving optimal separation of this compound from related impurities and starting materials. Given the compound's structure, which includes a large macrocyclic lactone backbone and an aromatic nitrobenzoyl group, reversed-phase chromatography is the most suitable approach. C18 (octadecylsilyl) columns are a common first choice due to their hydrophobicity, which allows for good retention and separation of such molecules.

Mobile phase optimization involves adjusting the solvent composition to achieve the desired retention time, resolution, and peak shape. A typical mobile phase for the analysis of this compound consists of a mixture of an organic solvent and water. Acetonitrile is often preferred over methanol (B129727) due to its lower viscosity and stronger elution strength. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase.

A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of all components within a reasonable timeframe while maintaining good resolution.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Several detection modalities can be coupled with HPLC for the analysis of this compound.

UV-Visible (UV) Detection: The presence of the 4-nitrobenzoyl chromophore in the molecule makes UV detection a highly effective and straightforward method. The aromatic ring and the nitro group provide strong UV absorbance, typically around 254 nm, allowing for sensitive detection.

Evaporative Light Scattering Detection (ELSD): For impurities that may lack a UV chromophore, ELSD can be a valuable tool. This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It provides a more universal response for non-volatile compounds compared to UV detection.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of specificity and sensitivity. It allows for the determination of the molecular weight of the parent compound and its impurities, aiding in their identification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

For higher throughput and enhanced sensitivity, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is an invaluable tool. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and improved resolution compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), this technique offers exceptional selectivity and sensitivity for the quantification of this compound, even in complex matrices. The MS/MS capability allows for the selection of a specific precursor ion and its fragmentation into product ions, which provides a highly selective method for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not suitable for Gas Chromatography (GC) due to its low volatility and thermal instability, GC-MS is a critical technique for the identification and quantification of any volatile byproducts or residual solvents that may be present from the synthesis process. Headspace GC-MS is often employed for the analysis of residual solvents, where the sample is heated to partition volatile compounds into the headspace of the vial, which is then injected into the GC-MS system.

Capillary Electrophoresis (CE) Techniques for Purity Assessment

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and can be used as an orthogonal technique for purity assessment. CE separates compounds based on their charge-to-size ratio in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer to form micelles, and the separation is based on the partitioning of the analyte between the micelles and the aqueous buffer.

Development of Reference Standards and Impurity Profiling

The development of a well-characterized reference standard for this compound is essential for accurate quantification and method validation. This involves the synthesis of a high-purity batch of the compound, which is then extensively characterized using a variety of analytical techniques, including HPLC, MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Impurity profiling is the identification and quantification of all potential impurities in the this compound sample. This is achieved by a combination of the analytical techniques described above. HPLC-MS is particularly powerful for this purpose, as it can provide information on the molecular weights of the impurities, which aids in their structural elucidation.

Table 2: Common Process-Related Impurities and their Analytical Approach

| Impurity | Potential Source | Primary Analytical Technique |

|---|---|---|

| Moxidectin (B1677422) | Incomplete reaction | HPLC-UV, HPLC-MS |

| 4-Nitrobenzoic acid | Hydrolysis of the ester | HPLC-UV, HPLC-MS |

| Residual Solvents (e.g., Dichloromethane (B109758), Acetonitrile) | Synthesis and purification | Headspace GC-MS |

Theoretical and Computational Chemistry Investigations of 5 O 4 Nitrobenzoyl Moxidectin

Molecular Mechanics and Dynamics Simulations for Conformation and Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape and flexibility of molecules. For a large and complex molecule like 5-O-(4-Nitrobenzoyl)moxidectin, understanding its three-dimensional structure and dynamic behavior is crucial for comprehending its biological activity.

To illustrate the potential output of a conformational analysis using molecular mechanics, the following table presents hypothetical energy data for different conformers of this compound.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Intramolecular Hydrogen Bonds |

| C1 | 0.00 | 175.4 | 2 |

| C2 | 1.25 | -65.8 | 1 |

| C3 | 2.89 | 88.2 | 1 |

| C4 | 4.12 | 15.6 | 0 |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. mdpi.com Unlike molecular mechanics, which treats molecules as a collection of balls and springs, DFT considers the electron density to determine the energy and other properties of a chemical system. This approach provides a more detailed and accurate description of electronic effects, making it well-suited for studying the reactivity of this compound.

DFT calculations can be used to determine a wide range of electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. mdpi.com

For this compound, DFT studies could elucidate how the introduction of the electron-withdrawing 4-nitrobenzoyl group influences the electronic properties of the parent moxidectin (B1677422) molecule. The MEP map, for instance, would reveal the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. This information is invaluable for predicting the molecule's reactivity and its potential interactions with biological targets.

The following table provides a hypothetical comparison of key electronic properties calculated by DFT for moxidectin and its 5-O-(4-nitrobenzoyl) derivative.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Moxidectin | -6.21 | -1.15 | 5.06 | 2.8 |

| This compound | -6.58 | -2.03 | 4.55 | 5.2 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov By identifying key molecular descriptors that correlate with a specific property, QSPR models can be used to predict the properties of new or untested compounds. This approach is particularly valuable in drug discovery and development for predicting properties such as solubility, lipophilicity, and metabolic stability. nih.gov

In the context of this compound, QSPR modeling could be employed to predict a range of chemical attributes based on its molecular structure. The first step in developing a QSPR model is to calculate a set of molecular descriptors for a series of related compounds with known properties. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular surface area, volume).

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. For this compound, a QSPR model could be developed to predict its lipophilicity (logP), a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The high lipid solubility of macrocyclic lactones like moxidectin is a key feature contributing to their pharmacokinetic behavior. nih.gov

A hypothetical QSPR model for predicting the logP of moxidectin derivatives is presented below, along with a table of illustrative data.

Hypothetical QSPR Equation: logP = 0.85 * (Molecular Weight / 100) + 1.2 * (Number of Aromatic Rings) - 0.5 * (Number of Hydrogen Bond Donors) + 0.3

| Compound | Molecular Weight | Number of Aromatic Rings | Number of Hydrogen Bond Donors | Predicted logP |

| Moxidectin | 639.8 | 0 | 2 | 5.74 |

| This compound | 788.9 | 1 | 1 | 7.41 |

| Moxidectin Derivative A | 653.8 | 0 | 3 | 4.36 |

| Moxidectin Derivative B | 701.9 | 1 | 2 | 6.17 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgacdlabs.com These predictions can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra. For this compound, computational methods can be used to predict its 1H and 13C NMR spectra, as well as its IR spectrum.

The prediction of NMR chemical shifts is typically performed using DFT calculations. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. nih.gov These predicted spectra can then be compared with experimental data for the parent compound, moxidectin, to identify the spectral changes resulting from the addition of the 4-nitrobenzoyl group. This comparison can aid in the assignment of signals in the experimental spectrum of the derivative and confirm its structure.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule's normal modes. protheragen.ai These calculations can help to identify the characteristic vibrational bands associated with specific functional groups, such as the carbonyl group of the lactone, the nitro group, and the various C-H and C-O bonds within the molecule. Comparing the predicted IR spectrum of this compound with the experimental spectrum of moxidectin would highlight the new absorption bands introduced by the 4-nitrobenzoyl moiety.

The following table presents a hypothetical comparison of predicted 13C NMR chemical shifts for selected carbon atoms in moxidectin and this compound, illustrating the expected influence of the substituent.

| Carbon Atom | Moxidectin (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Expected Shift (Δδ, ppm) |

| C5 | 72.1 | 85.3 | +13.2 |

| C4 | 125.8 | 124.5 | -1.3 |

| C6 | 45.3 | 45.1 | -0.2 |

| C=O (lactone) | 173.5 | 173.4 | -0.1 |

| C=O (benzoyl) | - | 164.8 | - |

| C-NO2 | - | 150.2 | - |

Reaction Pathway Modeling for Synthetic Transformations

Computational chemistry offers powerful tools for modeling reaction pathways, providing insights into the mechanisms and energetics of chemical transformations. usgs.gov For this compound, reaction pathway modeling can be applied to understand both its synthesis and its potential degradation or metabolic pathways. nih.gov

The synthesis of this compound from moxidectin involves the esterification of the C5-hydroxyl group with 4-nitrobenzoyl chloride or a similar reagent. Computational modeling can be used to investigate the mechanism of this reaction, including the structures of transition states and intermediates. By calculating the activation energies for different possible pathways, it is possible to predict the most likely reaction mechanism and to identify conditions that might favor the desired transformation.

Furthermore, computational modeling can be used to study the potential metabolic transformations of this compound in biological systems. nih.gov The metabolism of drugs often involves oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as cytochrome P450s. slideshare.net By modeling the interaction of this compound with the active site of these enzymes and calculating the energetics of potential metabolic reactions, it is possible to predict the major metabolites that might be formed. This information is crucial for understanding the compound's pharmacokinetic profile and potential toxicity.

Below is a table outlining a hypothetical reaction pathway for the synthesis of this compound, with calculated relative energies for each step.

| Step | Reaction | Species | Relative Energy (kcal/mol) |

| 1 | Reactant Complex | Moxidectin + 4-Nitrobenzoyl Chloride | 0.0 |

| 2 | Transition State 1 | Acylation Transition State | +15.2 |

| 3 | Intermediate | Tetrahedral Intermediate | -5.8 |

| 4 | Transition State 2 | Chloride Elimination Transition State | +8.7 |

| 5 | Product Complex | This compound + HCl | -12.4 |

Structure Activity Relationship Sar Investigations of Moxidectin Derivatives with 5 O Modifications

Comparative Molecular Docking Studies with Known Target Proteins

There are no published molecular docking studies of 5-O-(4-Nitrobenzoyl)moxidectin with its known target proteins, such as glutamate-gated chloride channels (GluCls) or ABC transporters like P-glycoprotein. While research has been conducted on the docking of the parent compound, moxidectin (B1677422), this information cannot be accurately extrapolated to its nitrobenzoyl derivative without specific computational studies.

In Vitro Studies on Molecular Binding Interactions and Mechanistic Insights

Scientific literature lacks in vitro studies examining the molecular binding interactions of this compound. Information regarding its binding affinity, kinetics, and mechanistic interactions with target proteins is not available.

Correlation between 5-O-Derivatization and Modulatory Effects on Biochemical Pathways in Model Systems

No research has been published that investigates the modulatory effects of this compound on any biochemical pathways in model systems.

Influence of the Nitrobenzoyl Moiety on Metabolic Stability in In Vitro Enzymatic Systems

While general information exists on the in vitro metabolism of nitroaromatic compounds and esters, no specific studies on the metabolic stability of this compound in enzymatic systems such as liver microsomes have been reported. The metabolic fate of this specific compound remains uninvestigated.

Due to the absence of foundational research on this compound, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based content. Further empirical research is necessary to elucidate the specific properties and activities of this compound.

Advanced Process Chemistry and Optimization for 5 O 4 Nitrobenzoyl Moxidectin Synthesis

Implementation of Green Chemistry Principles in Synthetic Routes

The traditional synthesis of moxidectin (B1677422) and its derivatives often involves multi-step processes that can generate significant waste and utilize hazardous materials. nih.govresearchgate.net The semi-synthesis of moxidectin from its precursor, nemadectin (B27624), typically involves protection, oxidation, deprotection, and oximation steps. researchgate.net The creation of the 5-O-(4-Nitrobenzoyl) ester linkage introduces an additional acylation step. Applying green chemistry principles to this synthetic route is crucial for minimizing the environmental footprint and improving process safety and efficiency. nih.govjddhs.com

Key areas for the implementation of green chemistry in the synthesis of 5-O-(4-Nitrobenzoyl)moxidectin include:

Atom Economy: The principle of atom economy encourages the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. primescholars.comwikipedia.orgrsc.org In the synthesis of this compound, this involves selecting acylation and other reaction pathways that minimize the formation of byproducts. primescholars.comwikipedia.orgjocpr.com For example, using a catalytic approach for acylation instead of a stoichiometric activating agent can significantly improve atom economy.

Use of Safer Solvents and Reagents: Traditional organic solvents can be toxic, flammable, and environmentally persistent. jddhs.com Research into green solvents, such as bio-based solvents, water, or supercritical fluids, is ongoing for pharmaceutical synthesis. nih.govjddhs.com For instance, replacing chlorinated solvents often used in acylation reactions with greener alternatives can substantially reduce the environmental impact of the process.

Waste Reduction and Recycling: Minimizing waste is a cornerstone of green chemistry. nih.govjddhs.com This can be achieved by optimizing reaction conditions to maximize yield and reduce byproduct formation, as well as by developing methods to recycle solvents and catalysts. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. jddhs.com The development of highly active catalysts that can operate under milder conditions is a key aspect of improving the energy efficiency of the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| High Atom Economy | Designing synthetic steps to maximize the incorporation of reactant atoms into the final product. primescholars.comwikipedia.orgrsc.org | Reduced waste generation and lower material costs. primescholars.comwikipedia.org |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. nih.govjddhs.com | Improved worker safety and reduced environmental pollution. nih.govjddhs.com |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones for reactions like acylation. nih.gov | Increased reaction efficiency, reduced waste, and potential for catalyst recycling. jddhs.comnih.gov |

| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. jddhs.com | Lower energy consumption and reduced operational costs. jddhs.com |

Development of Catalytic and Biocatalytic Approaches

Catalytic and biocatalytic methods offer significant advantages over traditional stoichiometric reactions in terms of selectivity, efficiency, and sustainability. nih.govnih.govfrontiersin.org

Catalytic Approaches:

The selective acylation of the 5-hydroxyl group of moxidectin is a critical step in the synthesis of this compound. The moxidectin molecule has multiple hydroxyl groups, making regioselectivity a challenge. Tailor-made catalysts, such as those based on a peptide scaffold connected to a catalytically active unit, can be designed to achieve high site-selectivity in the acylation of complex molecules with multiple reactive sites. nih.gov These catalysts can enhance the reaction rate and selectivity, leading to higher yields of the desired product and simplifying the purification process.

Biocatalytic Approaches:

Enzymes are highly specific and efficient catalysts that operate under mild conditions, making them ideal for green pharmaceutical synthesis. nih.gov Lipases are a class of enzymes that can be used for the selective acylation of hydroxyl groups in complex molecules like nucleosides and other natural products. nih.govnih.govnih.govplos.org The use of immobilized lipases, for instance, allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, which is economically and environmentally advantageous. nih.govplos.orgnih.govmdpi.com Research into the enzymatic acylation of moxidectin could lead to a highly selective and sustainable route to this compound. nih.gov

| Approach | Description | Advantages for this compound Synthesis |

| Tailor-Made Catalysts | Synthetic catalysts designed for high regioselectivity in the acylation of molecules with multiple hydroxyl groups. nih.gov | High yield of the desired isomer, simplified purification, and reduced waste. |

| Biocatalysis (e.g., Lipases) | Use of enzymes to catalyze the selective acylation of the 5-hydroxyl group of moxidectin. nih.govnih.govnih.gov | High selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov |

| Immobilized Enzymes | Enzymes attached to a solid support, allowing for easy separation and reuse. nih.govplos.orgnih.govmdpi.com | Cost-effective due to catalyst recycling and simplified downstream processing. nih.govmdpi.com |

Strategies for Isolation, Purification, and Crystallization Optimization

The isolation and purification of this compound are critical steps to ensure the final product meets the stringent purity requirements for pharmaceutical use. The large and complex structure of the molecule presents unique challenges in these processes.

Isolation and Purification:

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are essential for separating this compound from unreacted starting materials, byproducts, and other impurities. mdpi.comdergipark.org.tr The development of efficient and scalable chromatographic methods is a key area of process optimization. This includes the selection of appropriate stationary and mobile phases to achieve the desired separation.

Crystallization Optimization:

Crystallization is a crucial final step for purification and for obtaining the desired solid-state properties of the API, such as crystal form, particle size distribution, and stability. syrris.comyoutube.com The crystallization behavior of large molecules like moxidectin derivatives can be complex, with the potential for polymorphism, where the compound can exist in different crystal structures with varying physicochemical properties. nih.gov

Strategies for optimizing the crystallization of this compound include:

Solvent Selection: The choice of solvent or solvent mixture is critical in controlling the nucleation and growth of crystals.

Controlling Supersaturation: The rate of cooling, addition of an anti-solvent, or evaporation of the solvent can be precisely controlled to manage the level of supersaturation, which influences crystal size and morphology.

Seeding: Introducing seed crystals of the desired polymorphic form can direct the crystallization process and ensure consistency.

Process Analytical Technology (PAT) Integration for Real-time Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. sailife.commt.com The goal of PAT is to ensure final product quality through process understanding and control. sailife.commt.com

For the synthesis of this compound, PAT can be applied to several key stages:

Reaction Monitoring: In-line spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can be used to monitor the progress of the acylation reaction in real-time. news-medical.netthepharmamaster.comacs.org This allows for the precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction and ensuring batch-to-batch consistency.

Crystallization Monitoring: Tools like focused beam reflectance measurement (FBRM) and particle video microscopy (PVM) can provide real-time information on particle size and shape during crystallization. tapi.com This data allows for precise control over the crystallization process to achieve the desired particle characteristics. nih.govsdu.dk Raman spectroscopy can also be used to monitor polymorphic transitions during crystallization in real-time. news-medical.nettapi.com

| PAT Tool | Application in Synthesis | Information Provided |

| FTIR/Raman Spectroscopy | Real-time monitoring of the acylation reaction. news-medical.netthepharmamaster.comacs.org | Reaction kinetics, conversion, and endpoint determination. news-medical.netacs.org |

| Focused Beam Reflectance Measurement (FBRM) | In-line monitoring of crystallization. tapi.com | Particle size distribution and concentration. |

| Particle Video Microscopy (PVM) | Real-time imaging of crystals during crystallization. tapi.com | Crystal morphology, size, and detection of agglomeration. |

Scale-Up Considerations and Industrial Chemistry Challenges

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a robust, safe, and cost-effective manufacturing process.

Key Scale-Up Challenges:

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Poor mixing can lead to localized concentration gradients, affecting reaction rates and selectivity, and potentially leading to the formation of impurities.

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant safety risks on a large scale if heat transfer is not effectively controlled. The high surface-area-to-volume ratio in small flasks is not replicated in large reactors, making heat dissipation more difficult.

Isolation and Purification: The methods used for isolation and purification in the lab, such as preparative chromatography, may not be economically viable on an industrial scale. Developing scalable and cost-effective purification strategies is essential.

Solid Handling: The physical properties of the API, such as particle size, shape, and flowability, become critical during large-scale manufacturing for processes like filtration, drying, and formulation.

Addressing these challenges requires a thorough understanding of the process chemistry and chemical engineering principles. Process modeling and simulation can be valuable tools for predicting the behavior of the process at a larger scale and for designing robust and safe manufacturing processes.

Future Research Trajectories and Academic Significance of 5 O 4 Nitrobenzoyl Moxidectin

Exploration of Novel Derivatizations at the 5-Position for Enhanced Chemical Properties

The hydroxyl group at the 5-position of the moxidectin (B1677422) macrocycle is a prime target for chemical modification to enhance its inherent properties. The creation of 5-O-(4-Nitrobenzoyl)moxidectin exemplifies this strategy, where adding a 4-nitrobenzoyl group can alter the molecule's physicochemical characteristics.

Future research is poised to explore a broader array of esters and ethers at this 5-position. For instance, introducing long-chain fatty acid esters could heighten the molecule's lipophilicity, potentially leading to different tissue distributions and a prolonged duration of action. Conversely, attaching polar groups, such as polyethylene (B3416737) glycol (PEG), could improve water solubility, offering advantages for new formulation approaches. This systematic variation of substituents enables the creation of a diverse library of moxidectin derivatives. Screening these new compounds will be crucial for identifying candidates with superior performance and for conducting detailed structure-activity relationship (SAR) studies.

| Potential 5-Position Derivative | Predicted Change in Property | Potential Advantage |

| Long-chain alkyl esters | Increased lipophilicity | Altered tissue distribution, longer half-life |

| Polyethylene glycol (PEG) ethers | Increased hydrophilicity | Improved aqueous solubility for formulations |

| Amino acid esters | Varied polarity and charge | Potential for targeted delivery |

| Fluorescent tags | Introduction of a reporter group | Use in imaging and binding studies |

Investigation of the Nitrobenzoyl Group as a Functional Handle for Further Modifications

The 4-nitrobenzoyl group in this compound is more than a simple modification; it serves as a reactive gateway for further chemical synthesis. A key reaction is the reduction of the nitro group to an amine. This amine can then be used in a variety of subsequent reactions, including acylation, alkylation, and the formation of amides, sulfonamides, and ureas. This "second-generation" derivatization allows for precise tuning of the molecule's properties.

This versatility makes the nitro group a valuable tool for creating a wide range of new chemical entities. nih.govfrontiersin.orgresearchgate.net The ability to perform these modifications selectively on the nitrobenzoyl moiety without disturbing the complex macrocyclic lactone core is a significant advantage of this synthetic strategy.

Synthetic Pathway Example:

Step 1: Reduction of the nitro group on this compound to an amino group (5-O-(4-Aminobenzoyl)moxidectin).

Step 2: Acylation of the amino group with a molecule of interest (e.g., a biotin (B1667282) tag for affinity studies or a fluorescent probe for imaging).

Contribution to the Fundamental Understanding of Macrocyclic Lactone Chemistry and Reactivity

The study of this compound and its synthesis provides deep insights into the chemistry of macrocyclic lactones. nih.gov The selective acylation of the 5-hydroxyl group, in the presence of other potential reaction sites on the moxidectin molecule, offers valuable data on the relative reactivity of different functional groups within these complex structures.

These investigations help clarify the steric and electronic factors that control chemical reactions in large, flexible macrocycles. The knowledge gained is not limited to moxidectin but can be applied to other related macrocyclic lactones like the avermectins and milbemycins. nih.gov Furthermore, detailed structural analysis of these derivatives using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry enriches the understanding of their three-dimensional conformations, which is crucial for comprehending their biological functions. nih.govresearchgate.netresearchgate.net

Development of Analytical Fingerprinting Techniques for Impurity Control in Complex Mixtures

The synthesis of moxidectin derivatives can result in complex mixtures containing the starting materials, byproducts, and degradation products. nih.gov The presence of these impurities can affect the quality and consistency of the final compound. Therefore, the development of advanced analytical methods is essential for quality control. nih.govresearchgate.netnih.gov

High-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), is a powerful technique for separating, identifying, and quantifying the components in these mixtures. dergipark.org.tr The concept of "analytical fingerprinting" involves creating a unique chromatographic or spectroscopic profile for a given sample. This fingerprint can be compared to a reference standard to ensure batch-to-batch consistency and to detect any unexpected impurities, a critical step for maintaining high standards in chemical research and production. nih.gov

| Analytical Technique | Application in Moxidectin Derivative Analysis |

| HPLC | Separation of the main compound from impurities. dergipark.org.tr |

| LC-MS | Identification and quantification of trace-level impurities. nih.gov |

| NMR Spectroscopy | Structural elucidation of the desired product and any major byproducts. nih.govresearchgate.netresearchgate.net |

Potential Applications in Chemical Biology as a Research Probe for Macrocycle-Target Interactions

Macrocyclic lactones like moxidectin function by interacting with specific protein targets, primarily glutamate-gated chloride channels in invertebrates. nih.govveteriankey.comparasitipedia.net Understanding these interactions at a molecular level is a key goal of chemical biology. This compound, with its modifiable handle, is a valuable tool for such research.

The nitrobenzoyl group can be chemically altered to attach various reporter tags, such as fluorescent dyes or biotin. These "tagged" moxidectin molecules can be used as chemical probes to:

Visualize the drug's localization within cells and tissues.

Identify the specific proteins that the drug binds to.

For example, a fluorescently labeled derivative could allow for direct observation of its binding to target ion channels using advanced microscopy techniques. Additionally, the nitrobenzoyl handle can be used to immobilize the moxidectin derivative on a solid support to create an affinity chromatography column. This would enable the isolation and identification of its binding partners from complex biological extracts, providing crucial information about its mechanism of action. mdpi.com

Q & A

Q. How should pharmacokinetic (PK) studies of moxidectin be designed to assess tissue penetration in target sites like skin and lymph nodes?

Methodological Answer: Use subcutaneous tissue cage implantation (e.g., in ovine models) to simulate human tissue compartments. Implant cages 2 weeks prior to drug administration to allow vascularization. Collect plasma, tissue cage fluid, and ultrafiltration probe samples at intervals (e.g., 0–72 hours). Measure moxidectin concentrations via LC–MS/MS and normalize data using covariate-adjusted compartmental models to account for tissue cage size and flux dynamics .

Q. What analytical methods are validated for quantifying moxidectin in breast milk during lactation studies?

Methodological Answer: Employ LC–MS/MS with a lower quantification limit (LOQ) ≤0.1 ng/mL. Use protein precipitation with acetonitrile for matrix cleanup. Validate recovery rates (>85%) and precision (CV <15%) across triplicate samples. Time sampling at 4-hour intervals post-dose to capture peak concentrations (~4 hours) and monitor until levels fall below EMA/FDA safety thresholds (≤48 hours) .

Q. How can researchers address variability in moxidectin recovery from ultrafiltration probes?

Methodological Answer: Normalize recovery using moxidectin as an in vivo internal standard. Calculate analyte correction factors by dividing the mean moxidectin concentration in a tissue compartment (e.g., plasma) by probe-specific measurements. Apply this factor to adjust target drug concentrations (e.g., carprofen) in ultrafiltrate samples .

Advanced Research Questions

Q. What strategies resolve contradictions between population PK (popPK) and physiologically based PK (PBPK) models for moxidectin excretion in breast milk?

Methodological Answer: PopPK models rely on clinical data (e.g., plasma/milk concentration-time curves) but may underestimate inter-individual variability. PBPK models integrate physiological parameters (e.g., breast milk lipid content, maternal BMI) and drug properties (logP = 5.2, plasma protein binding = 99.8%). Cross-validate both models using Bayesian forecasting: PBPK simulations should align with popPK-derived AUC milk/plasma ratios (0.3–0.5) .

Q. How should pediatric dosing regimens for moxidectin be extrapolated from adult data in onchocerciasis trials?

Methodological Answer: Conduct allometric scaling using body weight and enzyme maturation factors (CYP3A4 ontogeny). Validate with sparse sampling in children aged ≥4 years (as per MDGH trials). Ensure doses maintain exposure (AUC) within 80–125% of adult levels. Monitor safety via WHO pediatric essential medicine guidelines .

Q. What experimental designs improve detection limits for moxidectin in low-perfusion tissues (e.g., ocular compartments)?

Methodological Answer: Use microdialysis probes with molecular weight cut-offs >40 kDa to sample interstitial fluid. Pair with LC–MS/MS methods optimized for low-volume samples (≤10 µL). For ocular studies, segment sampling into anterior/posterior chambers and vitreous humor. Validate tissue-specific recovery rates (>70%) and LOQs (≤0.05 ng/mL) .

Critical Notes

- Tissue Cage vs. Ultrafiltration: Tissue cages better model sustained drug release, while ultrafiltration reflects unbound plasma concentrations. Discrepancies require covariate-adjusted modeling .

- Pediatric Dosing: MDGH trials confirm safety in children ≥4 years, but infants require PBPK-driven exposure thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.